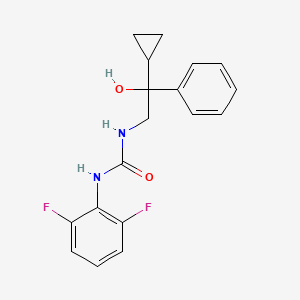

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c19-14-7-4-8-15(20)16(14)22-17(23)21-11-18(24,13-9-10-13)12-5-2-1-3-6-12/h1-8,13,24H,9-11H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFKYNPKQVCZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the cyclopropyl-phenylethyl intermediate: This step often involves the reaction of cyclopropyl ketone with phenylacetic acid derivatives under basic conditions.

Hydroxylation: The intermediate is then subjected to hydroxylation using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Urea formation: The final step involves the reaction of the hydroxylated intermediate with 2,6-difluoroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Jones reagent, PCC.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

Biology: Studies explore its role in modulating biological pathways, potentially leading to therapeutic applications.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other 3-(2,6-difluorophenyl)urea derivatives. A key analogue, 1-(1-((λ¹-methyl)(λ¹-oxidaneyl)boraneyl)piperidin-4-yl)-3-(2,6-difluorophenyl)urea (Compound 1), replaces the cyclopropyl-hydroxy-phenyl ethyl group with a boron-containing piperidinyl moiety . Key structural differences include:

| Parameter | Target Compound | Compound 1 |

|---|---|---|

| Substituent on Urea-N¹ | 2-Cyclopropyl-2-hydroxy-2-phenylethyl | 1-((λ¹-methyl)(λ¹-oxidaneyl)boraneyl)piperidin-4-yl |

| Electron-Withdrawing Groups | 2,6-Difluorophenyl (shared) | 2,6-Difluorophenyl (shared) |

| Polarity | Higher (due to hydroxyl and cyclopropyl groups) | Moderate (boron moiety introduces partial charges) |

| Stereochemical Complexity | High (three contiguous stereogenic centers) | Moderate (piperidine ring with planar boron group) |

Pharmacological and Physicochemical Properties

- Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to the boron-containing Compound 1, which may exhibit lipophilicity due to its piperidinyl-borane group .

- Target Binding: Both compounds likely interact with similar biological targets (e.g., kinases or proteases) via the urea core’s hydrogen-bonding capacity.

- Metabolic Stability : The cyclopropyl group in the target compound is metabolically resistant to oxidation, whereas the boron moiety in Compound 1 may undergo hydrolysis or enzymatic modification, affecting its half-life .

Actividad Biológica

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropyl group, a hydroxy group, and a difluorophenyl moiety. These structural features contribute to its unique chemical properties and biological interactions.

Molecular Formula

- Chemical Formula: C18H20F2N2O2

- Molecular Weight: 344.36 g/mol

The biological activity of 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: By binding to the active sites of enzymes, it can modulate their activity.

- Receptor Modulation: Acting as an agonist or antagonist at various receptors, influencing physiological responses.

Antitumor Activity

Research has indicated that derivatives of this compound may possess antitumor properties. For instance, studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Case Studies

-

Study on Antitumor Efficacy:

A study evaluated the cytotoxic effects of related urea derivatives on L1210 leukemia cells. The results demonstrated that certain analogs had IC50 values in the low micromolar range, indicating potent antitumor activity . -

In Vivo Toxicity Analysis:

Another investigation assessed the toxicity profile of structurally similar compounds in mice. It was found that while some derivatives were effective against tumors, they also exhibited dose-dependent toxicity in normal tissues .

Biological Activity Summary

Toxicity Profile Comparison

| Compound Name | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea | 60 | Mild lethargy |

| Related Urea Derivative | 45 | Severe lethargy, weight loss |

| Control (CCNU) | 70 | No adverse effects |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea, and how can purity be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of the cyclopropyl-phenylethanolamine intermediate. A common approach includes:

- Step 1: Cyclopropanation of styrene derivatives using transition-metal catalysts (e.g., Rh(II)) to form the cyclopropyl group .

- Step 2: Hydroxylation via Sharpless asymmetric epoxidation or hydroxylation under acidic conditions to introduce the hydroxy group.

- Step 3: Urea formation by reacting the amine intermediate with 2,6-difluorophenyl isocyanate. Use anhydrous solvents (e.g., THF or DCM) and catalytic bases (e.g., triethylamine) to enhance yield .

Purity Optimization: - Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Final product recrystallization using ethanol/water mixtures improves crystallinity. Purity ≥95% can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this urea derivative?

Methodological Answer:

- 1H/13C NMR: Assign peaks for cyclopropyl (δ ~0.5–1.5 ppm), hydroxy (δ ~2.5–5.0 ppm, broad), and aromatic protons (δ ~6.5–7.5 ppm). The 2,6-difluorophenyl group shows splitting patterns due to coupling with fluorine .

- 19F NMR: Confirm the presence of two equivalent fluorine atoms (singlet at δ ~-110 ppm) .

- IR Spectroscopy: Identify urea carbonyl (C=O stretch at ~1640–1680 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) groups.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 357.14 for C₁₈H₁₇F₂N₂O₂) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) due to urea’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .

- Antimicrobial Screening: Employ broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Model the compound’s 3D structure (using software like AutoDock Vina) against protein targets (e.g., COX-2 or β-lactamases). The cyclopropyl and difluorophenyl groups may occupy hydrophobic pockets, while urea forms hydrogen bonds with catalytic residues .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to elucidate driving forces (e.g., entropy-driven vs. enthalpy-driven binding) .

Advanced: How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

- In Silico ADME: Use SwissADME or QikProp to predict logP (~2.8), solubility (LogS ~-4.5), and permeability (Caco-2 >5 × 10⁻⁶ cm/s). The hydroxy group may enhance solubility but reduce BBB penetration .

- Metabolism Prediction: CYP450 isoforms (e.g., CYP3A4) likely oxidize the cyclopropyl ring. Use MetaSite software to identify potential metabolites .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal Assays: Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show false positives .

- Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., hydrolyzed urea derivatives) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.